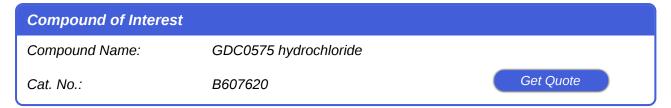


# Application Note: Detection of pCHK1 Levels by Western Blot Following GDC0575 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

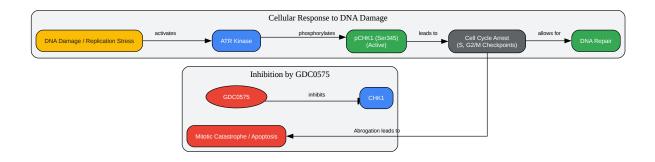
#### Introduction:

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] Upon DNA damage or replication stress, the upstream kinase Ataxia Telangiectasia and Rad3-related (ATR) phosphorylates and activates CHK1 at sites such as Serine 345 (pCHK1).[2][4] This activation leads to cell cycle arrest, providing time for DNA repair.[4][5] GDC0575 is a potent and highly selective small-molecule inhibitor of CHK1.[5][6] By inhibiting CHK1, GDC0575 can abrogate the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents.[5][6][7] Therefore, assessing the phosphorylation status of CHK1 is a key pharmacodynamic marker for confirming the on-target activity of GDC0575. This application note provides a detailed protocol for the detection of pCHK1 (Ser345) levels in cultured cancer cells treated with GDC0575 using the Western blot technique.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR-CHK1 signaling pathway and the inhibitory effect of GDC0575, as well as the general experimental workflow for the Western blot protocol.

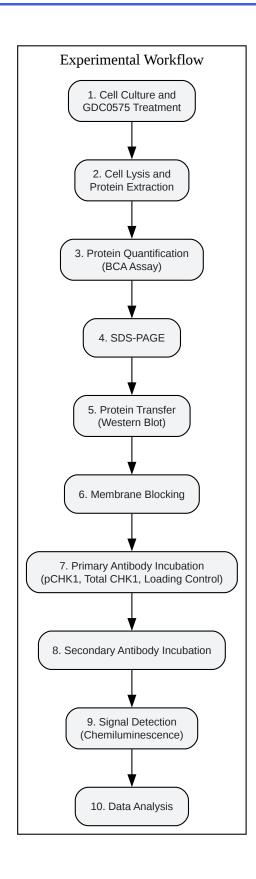




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**Figure 1:** GDC0575 inhibits CHK1, preventing its phosphorylation and abrogating cell cycle arrest.





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